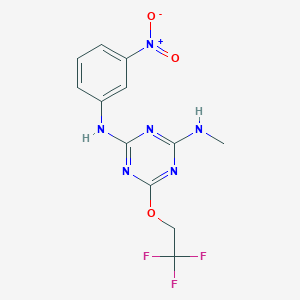
N-methyl-N'-(3-nitrophenyl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N'-(3-nitrophenyl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine, commonly referred to as NTMTD, is a chemical compound that has gained significant attention in scientific research. NTMTD is a member of the triazine family and has been found to exhibit potent biological activity.
Mecanismo De Acción
The exact mechanism of action of NTMTD is not fully understood. However, it has been found to inhibit the activity of certain enzymes, including tyrosine kinases and topoisomerases. These enzymes play a crucial role in cell growth and division, making them attractive targets for cancer therapy.
Biochemical and physiological effects:
NTMTD has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells by arresting the cell cycle. Additionally, NTMTD has been found to modulate the immune response and reduce inflammation, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of NTMTD is its potent biological activity, making it a valuable tool for scientific research. However, its high toxicity and limited solubility can pose challenges in lab experiments. Additionally, the exact mechanism of action of NTMTD is not fully understood, which can make it difficult to interpret results.
Direcciones Futuras
There are several future directions for the research of NTMTD. One potential direction is the development of NTMTD-based cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of NTMTD and its potential use in the treatment of inflammatory diseases. Finally, the synthesis of NTMTD analogs with improved solubility and reduced toxicity could lead to the development of more effective treatments.
In conclusion, NTMTD is a chemical compound that has gained significant attention in scientific research due to its potent biological activity. Its potential use in cancer therapy and the treatment of inflammatory diseases makes it an attractive candidate for further research. However, its high toxicity and limited solubility can pose challenges in lab experiments, and further research is needed to fully understand its mechanism of action.
Métodos De Síntesis
NTMTD can be synthesized through a multi-step process that involves the reaction of 3-nitroaniline with methyl chloroformate, followed by the reaction with 2,2,2-trifluoroethanol and finally, the reaction with 2,4,6-triamino-1,3,5-triazine. The final product is obtained through purification and isolation.
Aplicaciones Científicas De Investigación
NTMTD has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-bacterial, and anti-viral properties. It has been extensively studied for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells. Additionally, NTMTD has been found to modulate the immune response and reduce inflammation, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
4-N-methyl-2-N-(3-nitrophenyl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N6O3/c1-16-9-18-10(20-11(19-9)24-6-12(13,14)15)17-7-3-2-4-8(5-7)21(22)23/h2-5H,6H2,1H3,(H2,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCMGAZXDNUMRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=N1)OCC(F)(F)F)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2,2-Trifluoroethoxy)-4-(3-nitrophenylamino)-6-(methylamino)-1,3,5-triazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

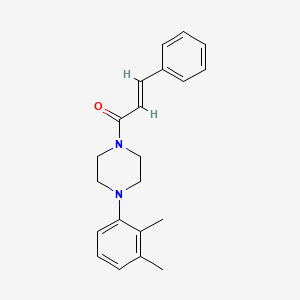
![4-({[(2-chloro-4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5695804.png)
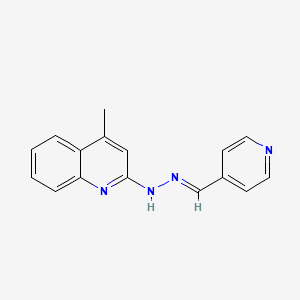
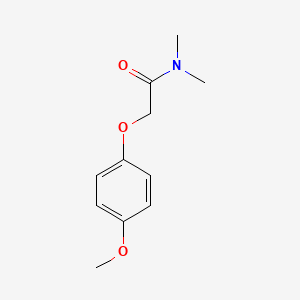
![1-ethyl-4-({[(2-phenylethyl)amino]carbonothioyl}amino)-1H-pyrazole-5-carboxamide](/img/structure/B5695823.png)
![ethyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5695827.png)
![N-(2-phenylethyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5695832.png)
![[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5695835.png)
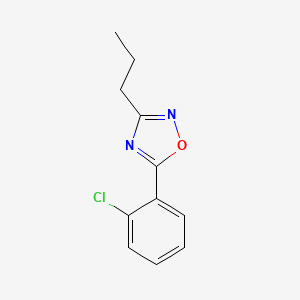
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-cyclohexylacetamide](/img/structure/B5695865.png)
![4-isobutoxy-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5695867.png)
![ethyl 4,5-dimethyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5695873.png)
![6-allyl-5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5695880.png)
